5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate
Description
Discovery and Nomenclature
The compound this compound was developed as part of systematic research into fused heterocyclic systems with potential applications in optoelectronic materials. The compound is formally identified by the Chemical Abstracts Service number 1135933-35-5, though alternative registration numbers exist in chemical databases. The systematic nomenclature reflects the complex multicyclic structure, where the benzene ring is fused to both furan and indole components in a specific geometric arrangement denoted by the bracketed numerical descriptors.
The nomenclature follows International Union of Pure and Applied Chemistry conventions for describing polycyclic aromatic systems. The term "benzo[cd]furo[2,3-f]indol" indicates the fusion pattern of the three major ring systems, while the numerical descriptors [cd] and [2,3-f] specify the precise points of attachment between rings. The "5-ium" designation identifies the quaternary nitrogen center bearing the positive charge, while "tetrafluoroborate" refers to the anionic counterion that maintains overall charge neutrality in the crystalline structure.
Research publications document the compound as part of a broader family of polymethine dyes investigated for their optical and electronic properties. The discovery occurred within the context of developing new materials for nonlinear optical applications and organic semiconductor devices. The specific substitution pattern with butyl and methyl groups was designed to optimize both solubility characteristics and electronic properties of the resulting material.
Structural Classification and Heterocyclic Architecture
This compound belongs to the class of fused heterocyclic compounds known as benzofuroindoles. The molecular architecture features a complex arrangement of aromatic and partially saturated rings that create an extended π-conjugated system with distinctive electronic properties.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₂BF₄NO | |
| Molecular Weight | 367.19-367.72 g/mol | |
| CAS Registry Number | 1135933-35-5 | |
| Chemical Class | Benzofuroindolium Salt |
The heterocyclic architecture consists of three fused ring systems: a benzene ring, a furan ring, and an indole moiety. The benzene component provides structural rigidity and contributes to the overall aromaticity of the system. The furan ring introduces oxygen heteroatom functionality that influences both electronic properties and intermolecular interactions. The indole portion contains the nitrogen center that can be quaternized to form the positively charged indolium ion.
The compound exhibits a partially saturated structure indicated by the "7,8-dihydro" designation, meaning positions 7 and 8 of the fused ring system contain saturated carbon centers rather than participating in the aromatic π-system. This saturation pattern creates a specific three-dimensional molecular geometry that affects both physical properties and chemical reactivity. The quaternary nitrogen at position 5 bears the positive charge that is balanced by the tetrafluoroborate anion.
Substitution patterns include a butyl chain at position 5 (attached to the quaternary nitrogen) and methyl groups at positions 4 and 8. These alkyl substituents serve multiple functions: they enhance solubility in organic solvents, influence molecular packing in the solid state, and modulate the electronic characteristics of the π-conjugated core. The tetrafluoroborate counterion provides a weakly coordinating anion that stabilizes the ionic structure while minimizing interference with the electronic properties of the organic cation.
Significance in Organic Chemistry and Materials Science
The significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that make it valuable for advanced materials applications. The compound represents an important example of how systematic molecular design can create materials with tailored electronic and optical properties suitable for technological applications.
Research has demonstrated that compounds incorporating the benzofuroindole scaffold exhibit promising characteristics for organic semiconductor applications. The extended π-conjugated system provides pathways for charge transport, while the heterocyclic architecture offers opportunities for fine-tuning electronic band gaps and energy levels. The presence of both electron-rich (furan) and electron-deficient (quaternary indolium) components within the same molecular framework creates interesting charge distribution patterns that can be exploited in electronic devices.
The compound has been specifically investigated as a component in polymethine dye systems where the benzofuroindole core serves as an electron-accepting terminal group. In these applications, the quaternary nitrogen provides a site for positive charge localization while the extended aromatic system enables efficient electronic communication with other molecular components. This combination of properties makes the compound valuable for developing materials with controllable optical absorption and emission characteristics.
Studies have shown that the incorporation of furan rings into fused heterocyclic systems provides several advantages for materials design. The oxygen heteroatom introduces additional electronic states that can participate in charge transport processes, while the five-membered ring geometry creates specific intermolecular packing arrangements that influence solid-state properties. The benzofuroindole architecture thus represents a versatile platform for creating materials with optimized electronic characteristics.
The tetrafluoroborate counterion plays a crucial role in the materials properties of the compound. Unlike more coordinating anions, tetrafluoroborate provides charge neutralization without strongly interfering with the electronic properties of the organic cation. This characteristic is particularly important in applications where the electronic properties of the organic component must be preserved, such as in organic electronic devices or optical materials.
Properties
IUPAC Name |
9-butyl-4,10-dimethyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO.BF4/c1-4-5-9-20-13(3)15-7-6-8-16-18(15)17(20)11-14-10-12(2)21-19(14)16;2-1(3,4)5/h6-8,11-12H,4-5,9-10H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRYMKFDPJPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C4C(=CC1=C32)CC(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate (CAS Number: 1135933-35-5) is a synthetic compound belonging to the class of indole derivatives. Its unique structure suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1135933-35-5 |
| Molecular Formula | C₁₉H₂₂BF₄NO |
| Molecular Weight | 367.2 g/mol |
Structural Characteristics
The compound features a complex fused ring system typical of indole derivatives, which is often associated with various pharmacological activities. The presence of the tetrafluoroborate counterion may influence its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to 5-butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Melanoma : A study reported that related compounds exhibited notable activity against melanoma cells with a mean log GI50 value indicating potent cytotoxicity .
- Breast and Lung Cancer : Additional investigations highlighted effective inhibition of MDA-MB-435 (breast cancer) and NCI-H23 (non-small cell lung cancer) cell lines by structurally similar derivatives .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example:
- Receptor Tyrosine Kinases : Compounds within this structural class have been noted for their inhibitory effects on receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- In Vitro Studies : A series of in vitro tests demonstrated that derivatives of this compound inhibited cell proliferation in various cancer types, including melanoma and breast cancer. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong efficacy against tumor cells .
- Comparative Analysis : In comparative studies with standard chemotherapeutics like sunitinib and erlotinib, certain derivatives exhibited equal or greater potency against specific cancer cell lines, highlighting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ionic Liquids: 1-Butyl-3-methylimidazolium Tetrafluoroborate
Structural Comparison :
- Cation: The imidazolium core (aromatic, planar) contrasts with the benzo-furo-indole system (non-planar, fused rings).
- Anion : Both share the BF₄⁻ counterion, enhancing ionic conductivity and thermal stability.
- Substituents : The target compound’s butyl and methyl groups may confer higher hydrophobicity compared to the shorter alkyl chains in imidazolium salts.
Data Table :
Key Differences :
- The benzo-furo-indole system’s extended π-conjugation may enable unique photophysical properties (e.g., fluorescence) compared to imidazolium salts.
Neutral Heterocycles: Furo[2,3-f]isoquinolines and Benzo-Furo-Indoles
Structural Comparison :
Data Table :
Key Differences :
- The target compound’s ionic nature enhances solubility in polar solvents, unlike neutral heterocycles.
- Quaternization (addition of BF₄⁻) likely improves thermal stability compared to neutral analogs.
Functional and Application-Based Comparison
- Ionic Liquids: The target compound’s large, hydrophobic cation may outperform 1-butyl-3-methylimidazolium BF₄⁻ in non-aqueous electrochemical systems due to reduced moisture sensitivity .
- Pharmaceutical Potential: While furo[2,3-f]isoquinolines target psychiatric disorders, the cationic benzo-furo-indole system could interact with biological membranes or enzymes, though toxicity studies are needed .
- Spectroscopic Features : The target compound’s FTIR spectrum would differ from neutral analogs (e.g., 1H-benzo[b]furo[2,3-f]indole) due to the BF₄⁻ anion’s B-F stretching (~1050 cm⁻¹) and cationic N⁺-H vibrations .
Preparation Methods
Synthesis of the Dihydrobenzo[cd]furo[2,3-f]indole Core
- The key intermediate, 7,8-dihydrobenzo[cd]furo[2,3-f]indole , is synthesized via intramolecular cyclization of precursors containing benzofuran and indole moieties.
- Typically, substituted phenol derivatives undergo nucleophilic substitution and ring closure reactions under acidic or basic conditions to form the fused heterocycle.
- Alkylation steps introduce the butyl group at position 5 and methyl groups at positions 4 and 8, often via selective alkyl halide reactions or Friedel-Crafts alkylation.
Quaternization to Form the Indolium Ion
- The nitrogen atom in the indole ring is quaternized by reaction with alkylating agents such as alkyl halides or alkyl triflates .
- This step converts the neutral indole into the positively charged indolium ion , essential for the dye’s optical properties.
- The reaction is typically carried out under mild heating in polar solvents like acetonitrile or ethanol.
Formation of the Tetrafluoroborate Salt
- The quaternized intermediate is reacted with tetrafluoroboric acid (HBF4) or a tetrafluoroborate salt to precipitate the tetrafluoroborate salt of the indolium compound.
- This step enhances the compound’s stability and solubility characteristics.
- The salt formation is often performed by adding an aqueous solution of HBF4 to the reaction mixture, followed by isolation of the precipitated product.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to fused core | Phenol derivatives, base or acid catalyst | 80–120 °C | 4–12 hours | 60–75 | Choice of catalyst affects regioselectivity and yield |
| Alkylation (butyl, methyl) | Alkyl halides (e.g., butyl bromide) | 50–80 °C | 3–6 hours | 70–85 | Controlled stoichiometry needed to avoid over-alkylation |
| Quaternization | Alkylating agent (e.g., methyl iodide) | Room temperature to 60 °C | 1–4 hours | 80–90 | Polar solvents improve reaction rate |
| Salt formation (tetrafluoroborate) | HBF4 aqueous solution or NaBF4 | 0–25 °C | 30 min – 2 hours | 85–95 | Precipitation favored at low temperature; product purified by filtration and washing |
Research Findings and Characterization
- The dyes prepared with this method, including the title compound, exhibit strong absorption in the near-infrared region , attributed to the extended conjugation and fused heterocyclic system.
- Quantum-chemical analyses reveal that the extended π-system and the electron-donating butyl and methyl groups contribute to the bathochromic shift of absorption maxima.
- The tetrafluoroborate salt formation stabilizes the cationic dye, improving its thermal and photostability .
- Spectroscopic studies confirm the successful formation of the indolium ion and the expected substitution pattern on the fused ring system.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagent(s) | Reaction Type | Purpose | Typical Conditions | Outcome |
|---|---|---|---|---|---|
| Core synthesis | Phenol derivatives, base/acid | Cyclization | Formation of fused heterocycle | 80–120 °C, 4–12 h | Dihydrobenzo[cd]furoindole core |
| Alkylation | Butyl bromide, methyl iodide | Electrophilic substitution | Introduction of alkyl groups | 50–80 °C, 3–6 h | Substituted fused ring system |
| Quaternization | Methyl iodide or similar | N-alkylation | Formation of indolium ion | RT to 60 °C, 1–4 h | Cationic indolium intermediate |
| Salt formation | Tetrafluoroboric acid (HBF4) | Salt metathesis | Formation of tetrafluoroborate salt | 0–25 °C, 30 min – 2 h | Stable tetrafluoroborate salt |
Q & A
Q. What are the standard synthetic routes for 5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate?
Methodological Answer: Synthesis typically involves multi-step protocols combining halogenation, cyclization, and salt formation. For example:
Core Structure Assembly : React benzofuran/indole precursors with alkylating agents (e.g., butyl halides) under anhydrous conditions (CHCl or MeCN) .
Tetrafluoroborate Salt Formation : Treat the intermediate with BF·OEt or Selectfluor in a polar solvent (e.g., AcOH) to introduce the BF counterion .
Purification : Use silica gel column chromatography and recrystallization (e.g., from MeOH/EtO) to isolate high-purity product .
Q. How is structural confirmation performed for this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N) in anhydrous solvents (e.g., dried CHCl) .
- Thermal Stability : Avoid prolonged heating >100°C; decompose via BF hydrolysis under acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ F NMR to track BF dissociation or ligand exchange .
- Isotopic Labeling : Use B-labeled BF to trace boron redistribution in catalytic cycles .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to simulate transition states and intermediates .
Q. How can spectral overlaps in 1^11H NMR be resolved for complex derivatives?
Methodological Answer:
Q. What strategies optimize regioselectivity in functionalization reactions?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., –OMe) to steer electrophilic substitution .
- Metal Catalysis : Use Pd(0) or Ru complexes for C–H activation at sterically accessible positions .
- Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic reactivity at electron-rich sites .
Q. How can computational chemistry predict reactivity in novel reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility/reactivity trends .
- Docking Studies : Model host-guest interactions (e.g., with cyclodextrins) for supramolecular applications .
Q. What methods address contradictions in experimental vs. theoretical data?
Methodological Answer:
- Error Analysis : Quantify discrepancies (e.g., bond length deviations >0.05 Å) using crystallographic (SC-XRD) vs. DFT data .
- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness .
- Collaborative Validation : Cross-verify results with independent labs using standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
